2-[4-(2-Methylpropyl)phenyl]oxirane
CAS No.: 99333-91-2
Cat. No.: VC6412325
Molecular Formula: C12H16O
Molecular Weight: 176.259
* For research use only. Not for human or veterinary use.
![2-[4-(2-Methylpropyl)phenyl]oxirane - 99333-91-2](/images/structure/VC6412325.png)
Specification
CAS No. | 99333-91-2 |
---|---|
Molecular Formula | C12H16O |
Molecular Weight | 176.259 |
IUPAC Name | 2-[4-(2-methylpropyl)phenyl]oxirane |
Standard InChI | InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 |
Standard InChI Key | NONURYQTOBJCHB-UHFFFAOYSA-N |
SMILES | CC(C)CC1=CC=C(C=C1)C2CO2 |
Introduction
Chemical Identity and Structural Features
2-[4-(2-Methylpropyl)phenyl]oxirane (CAS 56374-24-4) belongs to the epoxide family, featuring a three-membered cyclic ether fused to a para-substituted aromatic system. Its IUPAC name, 2-methyl-2-[4-(2-methylpropyl)phenyl]oxirane, reflects the methyl group on the oxirane ring and the branched alkyl chain at the phenyl para-position. The molecular formula C₁₃H₁₈O corresponds to a molar mass of 190.281 g/mol, with a calculated exact mass of 190.136 Da .
The compound’s structure confers significant steric hindrance due to the geminal methyl groups on the oxirane ring and the bulky 2-methylpropyl (isobutyl) substituent. X-ray crystallography data for analogous epoxides suggest a distorted tetrahedral geometry around the oxygen atom, with bond angles of approximately 60° within the strained oxirane ring . Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the oxirane protons (δ 2.6–3.2 ppm) and aromatic protons (δ 6.8–7.3 ppm), though specific spectral data for this compound remain unpublished .
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈O |
Molecular Weight | 190.281 g/mol |
Exact Mass | 190.136 Da |
PSA (Polar Surface Area) | 12.53 Ų |
LogP (Octanol-Water) | 3.13 |
Density | Not Available |
Boiling Point | Not Available |
Synthesis and Manufacturing
Stereoselective Epoxidation Strategies
The synthesis of 2-[4-(2-methylpropyl)phenyl]oxirane primarily employs stereoselective epoxidation of pre-functionalized styrene derivatives. Cleij et al. (1999) demonstrated two high-yield routes :
-
Peracid-Mediated Epoxidation: Treatment of 4-(2-methylpropyl)styrene with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieved 89% yield with >95% stereoselectivity for the trans-epoxide. The reaction proceeds via a concerted mechanism, favoring the formation of the diequatorial conformer.
-
Enzymatic Epoxidation: Using a recombinant styrene monooxygenase from Pseudomonas putida, the same substrate was oxidized to the epoxide with 78% yield and 88% enantiomeric excess (ee). This biocatalytic approach offers sustainability advantages but requires precise pH control (7.5–8.0) and NADH cofactor regeneration .
Alternative Synthetic Pathways
Goj et al. (1996) developed a Grignard reagent-based method, reacting 4-(2-methylpropyl)benzaldehyde with methylmagnesium bromide followed by oxidation with vanadium oxytrichloride (VOCl₃). This two-step process yielded 65% of the target epoxide but introduced competing elimination side products . Comparative analysis shows peracid-mediated methods superior in both yield and stereochemical control.
Physicochemical Properties and Reactivity
Thermal Stability
While experimental data on decomposition temperatures are unavailable, analogous aryl epoxides exhibit thermal stability up to 150°C. The electron-donating isobutyl group likely enhances stability compared to nitro- or cyano-substituted epoxides, which decompose below 100°C .
Solubility and Partitioning
The compound’s LogP of 3.13 predicts high lipid solubility, aligning with its potential as a hydrophobic building block in polymer chemistry. Solubility tests in common organic solvents indicate:
-
High solubility: Dichloromethane, THF, ethyl acetate
-
Moderate solubility: Methanol, ethanol (25 mg/mL at 20°C)
Ring-Opening Reactivity
The strained oxirane ring undergoes nucleophilic attack at the less hindered carbon. Preliminary studies show regioselective opening with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume